

A Technical Guide to Icosa-1,19-diene (1,19-Eicosadiene)

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Compound of Interest

Compound Name: 1,19-Eicosadiene

Cat. No.: B081346

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Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This technical guide provides a comprehensive overview of icoso-1,19-diene, also known as **1,19-eicosadiene**. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and detection, and explores its potential biological roles, including a proposed signaling pathway.

Introduction

Icosa-1,19-diene is a long-chain, non-conjugated diene with the IUPAC name icoso-1,19-diene^{[1][2]}. Its structure, featuring two terminal double bonds, makes it a valuable bifunctional molecule in organic synthesis and materials science. This document outlines its key characteristics and provides detailed methodologies for its study and application in a research context.

Chemical and Physical Properties

The fundamental chemical and physical properties of icoso-1,19-diene are summarized in the table below for easy reference.

Property	Value	Source
IUPAC Name	icosa-1,19-diene	[1] [2]
CAS Number	14811-95-1	[1]
Molecular Formula	C ₂₀ H ₃₈	[1]
Molecular Weight	278.52 g/mol	[1]
Boiling Point	348.7°C at 760 mmHg	
Melting Point	24.5°C	
Density	0.798 g/cm ³	
Flash Point	145.5°C	
InChI Key	AWJFCAXSGQLCKK-UHFFFAOYSA-N	[1]

Synthesis of Icosa-1,19-diene

A common and effective method for the synthesis of icosa-1,19-diene is through the coupling of Grignard reagents. A plausible synthetic route involves the coupling of dec-9-enylmagnesium bromide.

Experimental Protocol: Synthesis via Grignard Coupling

Objective: To synthesize icosa-1,19-diene by the coupling of dec-9-enylmagnesium bromide.

Materials:

- 10-bromodec-1-ene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Iodine (crystal)
- Silver(I) 4-methylbenzenesulfonate (Silver tosylate) - as a catalyst

- Ethylene dibromide (for initiation, if necessary)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for anhydrous reactions

Procedure:

- Preparation of the Grignard Reagent:
 - Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen or argon atmosphere.
 - Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Add a small crystal of iodine to the magnesium.
 - Dissolve 10-bromodec-1-ene in anhydrous THF and add it to the dropping funnel.
 - Add a small portion of the 10-bromodec-1-ene solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), add a few drops of ethylene dibromide or gently warm the flask.
 - Once the reaction has initiated, add the remaining 10-bromodec-1-ene solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (dec-9-enylmagnesium bromide).
- Coupling Reaction:
 - In a separate flask, dissolve silver(I) 4-methylbenzenesulfonate in anhydrous THF.
 - Cool the solution of the Grignard reagent to 0°C in an ice bath.

- Slowly add the silver tosylate solution to the Grignard reagent with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous NH_4Cl solution.
 - Extract the aqueous layer with diethyl ether or hexane (3 x 50 mL).
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure icos-1,19-diene.

Diagram of Synthesis Workflow:

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References

- 1. Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [A Technical Guide to Icosa-1,19-diene (1,19-Eicosadiene)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081346#1-19-eicosadiene-iupac-name]

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